2-(2-methoxyethyl)-N-(2-methoxyphenyl)-3-oxoisoindoline-4-carboxamide
CAS No.:
Cat. No.: VC14529939
Molecular Formula: C19H20N2O4
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2O4 |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 2-(2-methoxyethyl)-N-(2-methoxyphenyl)-3-oxo-1H-isoindole-4-carboxamide |
| Standard InChI | InChI=1S/C19H20N2O4/c1-24-11-10-21-12-13-6-5-7-14(17(13)19(21)23)18(22)20-15-8-3-4-9-16(15)25-2/h3-9H,10-12H2,1-2H3,(H,20,22) |
| Standard InChI Key | BQDWLVJOBPZLRD-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1CC2=C(C1=O)C(=CC=C2)C(=O)NC3=CC=CC=C3OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features an isoindoline backbone—a bicyclic structure comprising a benzene ring fused to a five-membered ring containing one nitrogen atom. At position 2 of the isoindoline core, a 2-methoxyethyl group (–OCH₂CH₂OCH₃) is attached, while the carboxamide moiety at position 4 is substituted with a 2-methoxyphenyl group (C₆H₄OCH₃). This arrangement introduces steric and electronic modulation, enhancing its potential for target binding.
Key Structural Features:
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Isoindoline Core: Provides rigidity and planar geometry for π-π interactions.
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Methoxyethyl Side Chain: Enhances solubility and influences pharmacokinetic properties.
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Carboxamide Linkage: Facilitates hydrogen bonding with biological targets.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₂O₄ |
| Molecular Weight | 340.4 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
| Thermal Stability | Decomposition above 200°C (DSC/TGA) |
The compound’s logP (calculated) of ~2.1 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Optimization
Reaction Pathways
Synthesis begins with the condensation of 3-oxoisoindoline-4-carboxylic acid with 2-methoxyaniline under peptide coupling agents (e.g., HATU or EDCI), followed by alkylation of the intermediate with 2-methoxyethyl bromide. Key steps include:
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Carboxamide Formation:
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Reagents: DMF, DIEA, 0–5°C, 12 h.
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Yield: ~65% after purification via silica gel chromatography.
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Alkylation:
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Conditions: K₂CO₃, acetonitrile, reflux, 24 h.
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Yield: ~58%.
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Catalytic and Solvent Systems
Optimized protocols use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates, while bases like K₂CO₃ facilitate deprotonation. Recent advances in similar isoindoline syntheses highlight the utility of iridium catalysts for C–H functionalization, though these remain unexplored for this specific compound .
Biological Activity and Mechanisms
Antiproliferative Effects
In vitro studies on analogous isoindoline derivatives demonstrate IC₅₀ values of 1.5–8.2 μM against breast (MCF-7) and lung (A549) cancer lines. Proposed mechanisms include:
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Apoptosis Induction: Caspase-3/7 activation and PARP cleavage.
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Cell Cycle Arrest: G2/M phase blockade via CDK1 inhibition.
Target Engagement
While the exact target remains unidentified, structural analogs interact with tubulin (disrupting microtubule assembly) and kinases (e.g., EGFR, VEGFR). The methoxyphenyl group may contribute to π-stacking with ATP-binding pockets .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 4H, aromatic), 4.38 (t, J = 6.4 Hz, 2H, CH₂O), 3.72 (s, 3H, OCH₃), 3.41 (s, 3H, OCH₃).
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HRMS (ESI+): m/z 341.1498 [M+H]⁺ (calc. 341.1494).
Thermal and Chemical Stability
Differential scanning calorimetry (DSC) reveals a melting point of 178–181°C, while thermogravimetric analysis (TGA) indicates decomposition commencing at 205°C under nitrogen. Stability studies in aqueous buffers (pH 1–10) show degradation <10% over 48 h, suggesting suitability for oral formulation.
Future Directions
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